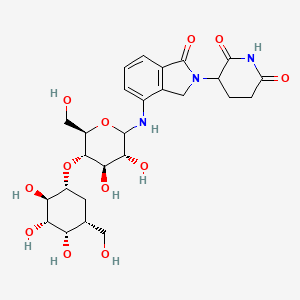
3-(4-(((3R,4R,5S,6R)-3,4-Dihydroxy-6-(hydroxymethyl)-5-(((1R,2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl)oxy)tetrahydro-2H-pyran-2-yl)amino)-1-oxoisoindolin-2-yl)piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(4-(((3R,4R,5S,6R)-3,4-Dihydroxy-6-(hydroxymethyl)-5-(((1R,2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl)oxy)tetrahydro-2H-pyran-2-yl)amino)-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a complex organic molecule characterized by multiple hydroxyl groups, a piperidine ring, and a phthalimide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(((3R,4R,5S,6R)-3,4-Dihydroxy-6-(hydroxymethyl)-5-(((1R,2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl)oxy)tetrahydro-2H-pyran-2-yl)amino)-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves multi-step organic synthesis. The process begins with the preparation of the phthalimide derivative, followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The final steps involve the coupling of the sugar moiety and the formation of the tetrahydropyran ring under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process would likely include large-scale reactions in batch reactors, followed by purification steps such as crystallization or chromatography to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(((3R,4R,5S,6R)-3,4-Dihydroxy-6-(hydroxymethyl)-5-(((1R,2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl)oxy)tetrahydro-2H-pyran-2-yl)amino)-1-oxoisoindolin-2-yl)piperidine-2,6-dione: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
3-(4-(((3R,4R,5S,6R)-3,4-Dihydroxy-6-(hydroxymethyl)-5-(((1R,2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl)oxy)tetrahydro-2H-pyran-2-yl)amino)-1-oxoisoindolin-2-yl)piperidine-2,6-dione: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-(((3R,4R,5S,6R)-3,4-Dihydroxy-6-(hydroxymethyl)-5-(((1R,2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl)oxy)tetrahydro-2H-pyran-2-yl)amino)-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-(((3R,4R,5S,6R)-3,4-Dihydroxy-6-(hydroxymethyl)-5-(((1R,2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl)oxy)tetrahydro-2H-pyran-2-yl)amino)-1-oxoisoindolin-2-yl)piperidine-2,6-dione: shares similarities with other phthalimide derivatives and piperidine-containing compounds.
Phthalimide: Known for its use in the synthesis of various pharmaceuticals.
Piperidine: Commonly found in many bioactive molecules.
Uniqueness
The uniqueness of This compound lies in its complex stereochemistry and the presence of multiple functional groups, which confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C26H35N3O12 |
|---|---|
Poids moléculaire |
581.6 g/mol |
Nom IUPAC |
3-[7-[[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(1R,2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]oxyoxan-2-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C26H35N3O12/c30-8-10-6-15(19(34)20(35)18(10)33)40-23-16(9-31)41-25(22(37)21(23)36)27-13-3-1-2-11-12(13)7-29(26(11)39)14-4-5-17(32)28-24(14)38/h1-3,10,14-16,18-23,25,27,30-31,33-37H,4-9H2,(H,28,32,38)/t10-,14?,15-,16-,18+,19+,20+,21-,22-,23-,25?/m1/s1 |
Clé InChI |
MQKAVWXDQRUPQI-MKUWGVOBSA-N |
SMILES isomérique |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@@H]5C[C@@H]([C@@H]([C@@H]([C@H]5O)O)O)CO)O)O |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC4C(C(C(C(O4)CO)OC5CC(C(C(C5O)O)O)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


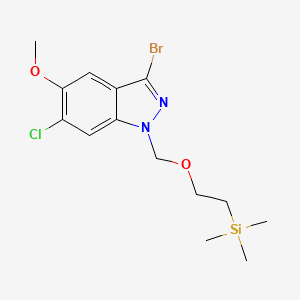
![[1,3,4]Thiadiazol-2-yl-carbamic acid methyl ester](/img/structure/B14891651.png)
![[3-(3-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891653.png)
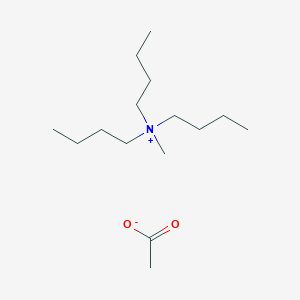
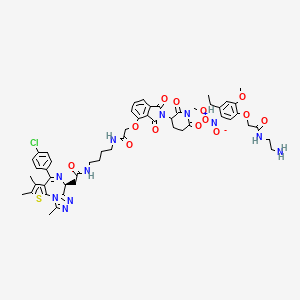
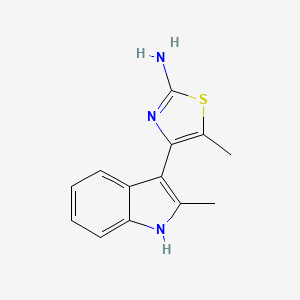
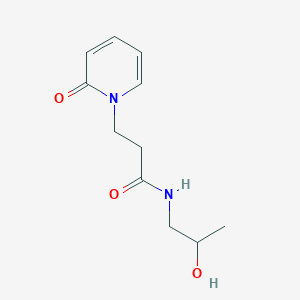
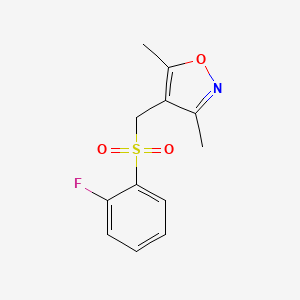
![(R)-methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B14891699.png)
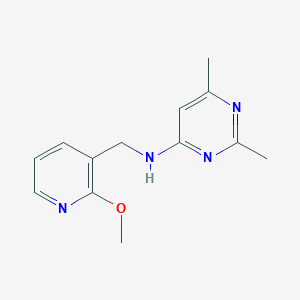

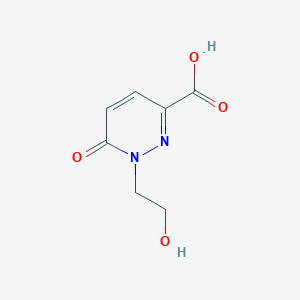
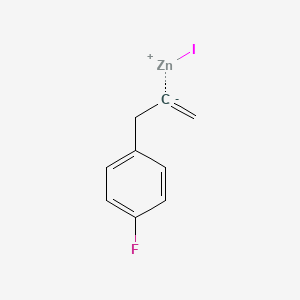
![1,5-dimethyl-9-oxo-N,N'-di(prop-2-en-1-yl)-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarbothioamide](/img/structure/B14891720.png)
